molecular formula C11H10S B8282638 2-Methyl-4-phenylthiophene

2-Methyl-4-phenylthiophene

Cat. No. B8282638
M. Wt: 174.26 g/mol
InChI Key: BVZZYUSNOQMZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-phenylthiophene is a useful research compound. Its molecular formula is C11H10S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-phenylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-phenylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-4-phenylthiophene

Molecular Formula

C11H10S

Molecular Weight

174.26 g/mol

IUPAC Name

2-methyl-4-phenylthiophene

InChI

InChI=1S/C11H10S/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

BVZZYUSNOQMZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of PhMgBr (prepared from 1.65 g of Mg (0.0678 mol) and 10.64 g of PhBr (0.0678 mol) in 40 mL of diethyl ether) was added to a mixture of 10 g (0.0565 mol) of 4-bromo-2-methylthiophene and 0.62 g (0.0012 mol) of NiCl2dppp in 50 mL of ether under stirring at reflux. The reaction mixture was refluxed for additional 3 h and then stirred overnight. The resulting mixture was treated with 10% aqueous NH4Cl, the organic layer was separated, washed with 10% aqueous NH4Cl and then dried with anhydrous Na2SO4. Solvent was evaporated, the residue was recrystallized from methanol. Yield 6.8 g (70%) of colorless crystals.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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